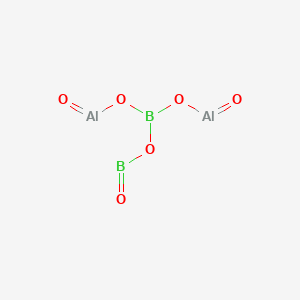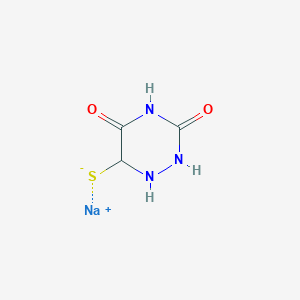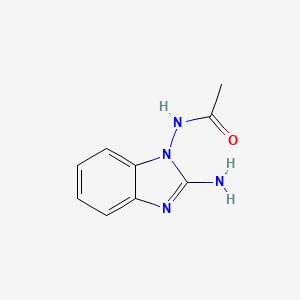
6,6'-Ethylenebis(1,3,5-triazine-2,4-diamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Ethylenebis(1,3,5-triazine-2,4-diamine) is a chemical compound with the molecular formula C8H12N10. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its two triazine rings connected by an ethylene bridge, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Ethylenebis(1,3,5-triazine-2,4-diamine) typically involves the reaction of cyanuric chloride with ethylenediamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino groups of ethylenediamine. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors and precise control of temperature, pressure, and reactant concentrations. The final product is purified through crystallization or chromatography techniques to obtain high-purity 6,6’-Ethylenebis(1,3,5-triazine-2,4-diamine).
Analyse Chemischer Reaktionen
Types of Reactions: 6,6’-Ethylenebis(1,3,5-triazine-2,4-diamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of triazine derivatives with oxidized functional groups.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6,6’-Ethylenebis(1,3,5-triazine-2,4-diamine) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 6,6’-Ethylenebis(1,3,5-triazine-2,4-diamine) involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Additionally, its ability to undergo substitution reactions allows it to modify biological macromolecules, potentially leading to antimicrobial or therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
6,6’-(1,4-Phenylene)bis(1,3,5-triazine-2,4-diamine): Similar structure but with a phenylene bridge instead of an ethylene bridge.
6-Methyl-1,3,5-triazine-2,4-diamine: A triazine derivative with a methyl group.
Uniqueness: 6,6’-Ethylenebis(1,3,5-triazine-2,4-diamine) is unique due to its ethylene bridge, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and stability, making it suitable for a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
4128-94-3 |
|---|---|
Molekularformel |
C8H12N10 |
Molekulargewicht |
248.25 g/mol |
IUPAC-Name |
6-[2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H12N10/c9-5-13-3(14-6(10)17-5)1-2-4-15-7(11)18-8(12)16-4/h1-2H2,(H4,9,10,13,14,17)(H4,11,12,15,16,18) |
InChI-Schlüssel |
ZUHMEUFBTDOKPX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC1=NC(=NC(=N1)N)N)C2=NC(=NC(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H-Benzo[G]thiazolo[5,4-E]indole](/img/structure/B13821350.png)

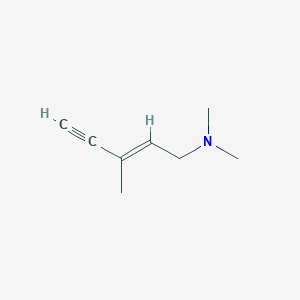
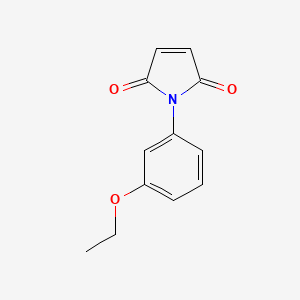
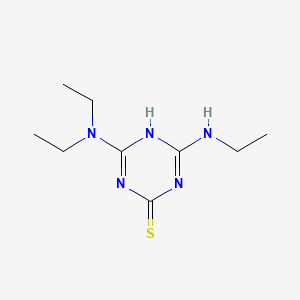
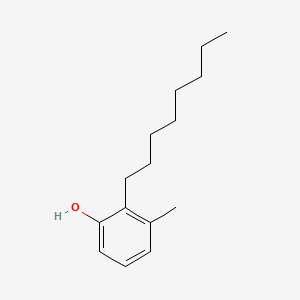


![[2-(5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13821410.png)
